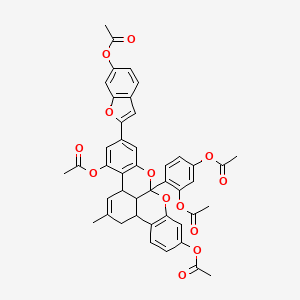

Mulberrofuran G pentaacetate

Vue d'ensemble

Description

Mulberrofuran G pentaacetate is a useful research compound. Its molecular formula is C44H36O13 and its molecular weight is 772.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Hepatitis B Virus Activity : Mulberrofuran G shows moderate activity in inhibiting hepatitis B virus (HBV) DNA replication, with an IC50 value of 3.99 μM, suggesting potential use in treatments against HBV (Geng et al., 2012).

Hypotensive Effects : Intravenous injection of mulberrofuran G has been shown to cause a marked depressor effect in rabbits, indicating its potential application in managing high blood pressure (Fukai et al., 1985).

Neuroprotective Effects in Cerebral Ischemia : Mulberrofuran G exhibits protective effects in both in vitro and in vivo models of cerebral ischemia, suggesting its application in stroke therapy or neuroprotection (Hong et al., 2017).

Inhibiting Lung Cancer Cell Proliferation and Migration : Mulberrofuran G has been found to inhibit the proliferation, invasion, and migration of lung adenocarcinoma and squamous cell carcinoma cells, opening avenues for cancer research and therapy (Guo et al., 2021).

Potential COVID-19 Therapeutic : Mulberrofuran G has demonstrated efficacy in inhibiting the interaction between the SARS-CoV-2 spike protein S1 receptor-binding domain and the human ACE2 receptor, suggesting its role in preventing early-stage SARS-CoV-2 infection (Kim et al., 2022).

Multi-Targeted Agent for Alzheimer's Disease : Mulberrofuran G has shown potential as a multi-targeted agent for Alzheimer's disease, with capabilities of inhibiting key enzymes and showing neuroprotective activities (Xia et al., 2019).

Inhibitor of SPIKE Protein of SARS-CoV-2 : Mulberrofuran G has been identified as a potent inhibitor of the SPIKE protein of SARS-CoV-2, reinforcing its potential as a COVID-19 treatment agent (Hosseini & Motamedi, 2021).

Mécanisme D'action

Target of Action

Mulberrofuran G pentaacetate primarily targets the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human Angiotensin-Converting Enzyme 2 (ACE2) Receptor . It also inhibits NOX4 , a mediator of reactive oxygen species (ROS) generation, and has some inhibitory activity against Hepatitis B Virus (HBV) DNA replication .

Mode of Action

This compound prevents SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor . This interaction is the initial stage of the SARS-CoV-2 infection, and by blocking it, this compound effectively inhibits the virus’s entry into cells . It also inhibits NOX4-mediated ROS generation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SARS-CoV-2 life cycle. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it prevents the virus from entering human cells, thus interrupting the virus’s life cycle . It also affects the pathway of ROS generation by inhibiting NOX4 .

Result of Action

The primary result of this compound’s action is the prevention of SARS-CoV-2 infection. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it inhibits the virus’s entry into cells . It also protects against ischemic injury-induced cell death by inhibiting NOX4-mediated ROS generation .

Orientations Futures

Mulberrofuran G has been studied for its antihepatitis B, antioxidant, neuroprotective, and antityrosinase activities . It has also been investigated for its potential as an inhibitor of the SARS-CoV-2 spike protein . This suggests that Mulberrofuran G and its derivatives, including Mulberrofuran G pentaacetate, might have promising therapeutic applications in the future .

Analyse Biochimique

Biochemical Properties

Mulberrofuran G pentaacetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site . Additionally, this compound interacts with the angiotensin-converting enzyme 2 (ACE2) receptor, blocking the binding of the SARS-CoV-2 spike protein and preventing viral entry into cells . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to inhibit the entry of SARS-CoV-2 into cells by blocking the interaction between the virus’s spike protein and the ACE2 receptor . This inhibition can prevent viral replication and spread. Additionally, this compound has neuroprotective effects, protecting cells from glutamate-induced cell death . These cellular effects underscore the compound’s potential in treating viral infections and neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to the active sites of enzymes, such as tyrosinase, inhibiting their activity . This binding is facilitated by the compound’s structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound interacts with the ACE2 receptor, preventing the binding of the SARS-CoV-2 spike protein and inhibiting viral entry . These molecular interactions highlight the compound’s potential as an enzyme inhibitor and antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, maintaining its activity over extended periods. It can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and neuroprotection . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral entry and replication without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and metabolite levels, affecting cellular energy production and utilization . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and into specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function. For example, this compound has been shown to accumulate in the liver and brain, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s interactions with enzymes and proteins, increasing its efficacy. For instance, this compound’s localization to the endoplasmic reticulum allows it to effectively inhibit viral entry by blocking the ACE2 receptor . Understanding these subcellular localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Propriétés

IUPAC Name |

[2-[7,17-diacetyloxy-1-(2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,10,14(19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAGFOPTXHQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.